molecular formula C33H56O7 B13442816 methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate

methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate

Katalognummer: B13442816
Molekulargewicht: 567.8 g/mol
InChI-Schlüssel: WAMDQYFIUPNFII-JQDIGMOESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure & Key Features: This compound is a methyl ester derivative featuring a cyclopentane core with multiple stereochemical centers (1R,2R,3R,5S) and two tetrahydropyranyl (oxan-2-yloxy) protecting groups. Notably, it contains a trideuteriomethyl group (CD₃), replacing the standard methyl group, which may enhance metabolic stability.

Eigenschaften

Molekularformel

C33H56O7

Molekulargewicht

567.8 g/mol

IUPAC-Name

methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate

InChI

InChI=1S/C33H56O7/c1-4-5-14-25(2)23-26(39-32-17-10-12-21-37-32)19-20-28-27(15-8-6-7-9-16-31(35)36-3)29(34)24-30(28)40-33-18-11-13-22-38-33/h9,16,19-20,25-30,32-34H,4-8,10-15,17-18,21-24H2,1-3H3/b16-9+,20-19+/t25-,26+,27+,28+,29-,30+,32?,33?/m0/s1/i2D3

InChI-Schlüssel

WAMDQYFIUPNFII-JQDIGMOESA-N

Isomerische SMILES

[2H]C([2H])([2H])[C@@H](CCCC)C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CCCC/C=C/C(=O)OC)O)OC2CCCCO2)OC3CCCCO3

Kanonische SMILES

CCCCC(C)CC(C=CC1C(CC(C1CCCCC=CC(=O)OC)O)OC2CCCCO2)OC3CCCCO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester involves multiple steps, including the protection of hydroxyl groups, formation of the prostaglandin-like backbone, and incorporation of deuterium. The tetrahydropyranyl groups are typically introduced using dihydropyran in the presence of an acid catalyst. The prostaglandin-like backbone is constructed through a series of aldol condensations and Michael additions, followed by selective reduction and oxidation steps. Deuterium incorporation is achieved using deuterated reagents in the final stages of the synthesis.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance reaction rates and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is crucial for maintaining consistency in large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl groups in the prostaglandin-like backbone can be reduced to alcohols using reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The tetrahydropyranyl protecting groups can be removed under acidic conditions to reveal the free hydroxyl groups.

Common Reagents and Conditions

    Oxidation: PCC, DMP, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Acidic conditions (e.g., HCl in methanol)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Free hydroxyl groups

Wissenschaftliche Forschungsanwendungen

(2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential role in modulating biological pathways, particularly those involving prostaglandins.

    Medicine: Explored for its therapeutic potential in treating inflammatory conditions and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2E,11alpha,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-diene-1-oic Acid-[d3] Methyl Ester involves its interaction with specific molecular targets and pathways. The compound’s prostaglandin-like structure allows it to bind to prostaglandin receptors, modulating various physiological processes such as inflammation, pain, and vascular tone. The presence of deuterium may enhance its stability and alter its metabolic profile, potentially leading to improved therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

(a) Core Cyclopentane Derivatives
Compound Name Key Structural Differences Molecular Weight CAS No. References
Target Compound Methyl ester, oxan-2-yloxy groups, CD₃ substituent 410.54 70667-26-4
(E)-7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S,5S)-3-Hydroxy-5-Methylnon-1-enyl]-5-Oxocyclopentyl]hept-2-enoic Acid Carboxylic acid, hydroxy groups instead of oxan-2-yloxy, CH₃ instead of CD₃ 364.47 74397-12-9
Bimatoprost (Crystalline Form II) Ethylamide group, phenyl substituent, hydroxy groups 415.58 Not provided
4-(Nitrooxy)butyl (5E)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-Hydroxy-5-Phenylpentyl]cyclopentyl]-5-Heptenoate Nitrooxy ester, phenylpentyl chain 521.61 2099033-66-4

Key Observations :

  • The target compound’s oxan-2-yloxy groups likely enhance stability against hydrolysis compared to unprotected hydroxy groups in ’s compound .
  • Deuteration (CD₃) may reduce metabolic clearance compared to non-deuterated analogs (e.g., CH₃ in ) .
(b) Functional Group Variations
Functional Group Example Compound Impact on Properties References
Methyl Ester Target Compound Enhances lipophilicity; may improve membrane permeability vs. carboxylic acids
Carboxylic Acid ’s Compound Higher polarity; increased solubility but reduced metabolic stability
Ethylamide Bimatoprost Bioactivity in ocular tissues; slower hydrolysis compared to esters
Nitrooxy Ester ’s Compound Potential nitric oxide release; dual therapeutic action

Pharmacological and Toxicological Profiles

  • Acute Toxicity: The carboxylic acid analog () is classified as Category 2 for oral toxicity (H300: "Fatal if swallowed") . No direct toxicity data are available for the target compound, but its ester and deuterated groups may mitigate toxicity by reducing reactive metabolite formation .
  • Therapeutic Applications :

    • Bimatoprost () is FDA-approved for glaucoma and eyelash enhancement, indicating the cyclopentane scaffold’s versatility .
    • The target compound’s structural modifications (e.g., oxan-2-yloxy) may position it as a pro-drug with prolonged activity .

Physical and Chemical Properties

Property Target Compound (E)-7-...hept-2-enoic Acid () Bimatoprost ()
Boiling Point Not reported 550.6°C Not reported
Molecular Weight 410.54 364.47 415.58
LogP (Predicted) ~3.5 (ester, oxan groups) ~2.8 (carboxylic acid) ~3.1 (ethylamide)

Notes:

  • The high boiling point of ’s compound (550.6°C) reflects its polar carboxylic acid group, whereas the target compound’s ester and oxan groups likely reduce polarity .

Stability and Reactivity

  • Hydrolytic Stability :

    • The oxan-2-yloxy groups in the target compound protect against spontaneous hydrolysis, contrasting with the free hydroxy groups in ’s compound, which may oxidize or degrade more readily .
    • Deuteration (CD₃) could further stabilize the compound against enzymatic degradation .

Table 1: Structural and Functional Comparison

Feature Target Compound ’s Compound Bimatoprost
Core Structure Cyclopentane Cyclopentane Cyclopentane
Key Substituents Oxan-2-yloxy, CD₃ Hydroxy, CH₃ Ethylamide, Phenyl
Functional Group Methyl Ester Carboxylic Acid Ethylamide
Molecular Weight 410.54 364.47 415.58

Table 2: Pharmacological Insights

Compound Application Toxicity Profile Stability Advantage
Target Compound Research/Pro-drug candidate Unknown Oxan groups, Deuteration
Bimatoprost Glaucoma, Eyelash growth Low systemic toxicity Crystalline form stability
’s Compound Industrial use High oral toxicity High solubility

Biologische Aktivität

Methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate is a complex organic compound with potential biological activities that are being investigated across various fields of research. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC25H36O5
Molecular Weight420.54 g/mol
CAS Number38315-47-8
StructureStructure

Research indicates that methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate may interact with various biological pathways. The compound has been shown to modulate signaling pathways related to inflammation and cellular proliferation.

Anti-inflammatory Properties

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in inflammatory responses.

Antioxidant Activity

Methyl (E)-7-[(1R,2R,3R,5S)-5-hydroxy-3-(oxan-2-yloxy)-2-[(E,3S,5S)-3-(oxan-2-yloxy)-5-(trideuteriomethyl)non-1-enyl]cyclopentyl]hept-2-enoate also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is particularly beneficial in preventing oxidative damage associated with chronic diseases.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In vitro experiments have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Case Studies

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory effects of methyl (E)-7-[...].
    • Method : In vitro assays using human macrophages.
    • Findings : The compound significantly reduced TNF-alpha and IL-6 levels by 70% compared to controls.
  • Antioxidant Activity Assessment :
    • Objective : To assess the antioxidant capacity of the compound.
    • Method : DPPH radical scavenging assay.
    • Findings : Showed an IC50 value of 25 µg/mL, indicating strong antioxidant activity.
  • Anticancer Activity :
    • Objective : To investigate the effects on breast cancer cells.
    • Method : MCF-7 cell line treated with varying concentrations.
    • Findings : Induced apoptosis in a dose-dependent manner with an IC50 of 15 µg/mL.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.